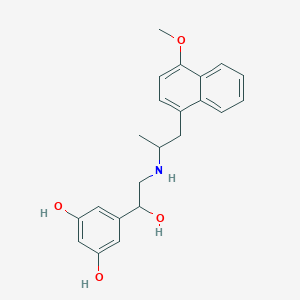
(S)-4-(1-Aminoallyl)-2-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(1-Aminoallyl)-2-methoxyphenol is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an aminoallyl group attached to a methoxyphenol backbone. The presence of the chiral center makes it an important molecule for enantioselective synthesis and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminoallyl)-2-methoxyphenol typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the palladium-catalyzed asymmetric allylic amination. This method uses chiral oxamide–phosphine ligands to achieve high regio- and enantioselectivity . The reaction conditions often include the use of vinyl benzoxazinones and alkylamines, with the palladium catalyst facilitating the formation of the aminoallyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using similar catalytic methods. The scalability of the palladium-catalyzed process makes it suitable for industrial applications, ensuring high yields and enantioselectivity.
化学反应分析
Types of Reactions
(S)-4-(1-Aminoallyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The aminoallyl group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenols depending on the reagents used.
科学研究应用
(S)-4-(1-Aminoallyl)-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (S)-4-(1-Aminoallyl)-2-methoxyphenol involves its interaction with specific molecular targets. The aminoallyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The methoxyphenol backbone provides additional binding interactions, enhancing the compound’s specificity and potency.
相似化合物的比较
Similar Compounds
(S)-3-(1-Aminoallyl)-5-bromopyridin-2-amine: Similar structure with a bromopyridine ring.
(S)-2-(1-Aminoallyl)phenol: Similar structure with a phenol group.
Uniqueness
(S)-4-(1-Aminoallyl)-2-methoxyphenol is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical reactivity and biological activity. Its methoxy group differentiates it from other similar compounds, providing unique properties in terms of solubility and reactivity.
属性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
4-[(1S)-1-aminoprop-2-enyl]-2-methoxyphenol |
InChI |
InChI=1S/C10H13NO2/c1-3-8(11)7-4-5-9(12)10(6-7)13-2/h3-6,8,12H,1,11H2,2H3/t8-/m0/s1 |
InChI 键 |
LBJYDNKIMLIYKK-QMMMGPOBSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)[C@H](C=C)N)O |
规范 SMILES |
COC1=C(C=CC(=C1)C(C=C)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






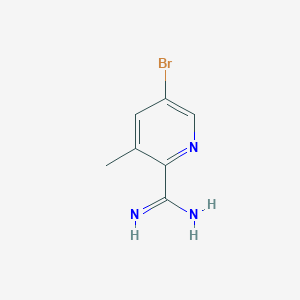
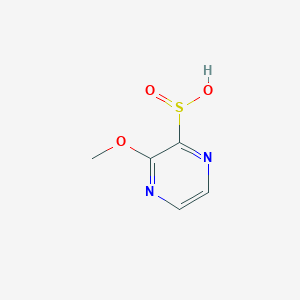
![4-methyl-10,13-dithia-3,4,5-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B12961271.png)
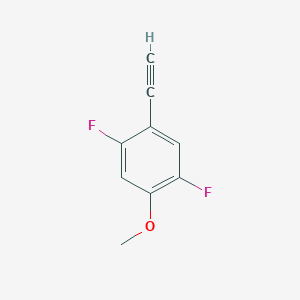
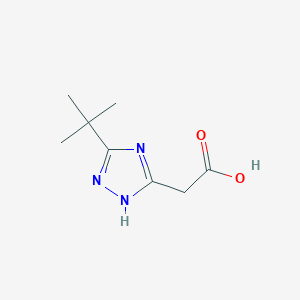

![(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)boronic acid](/img/structure/B12961309.png)

![2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid](/img/structure/B12961312.png)
